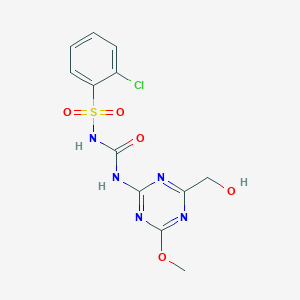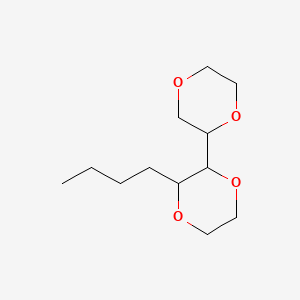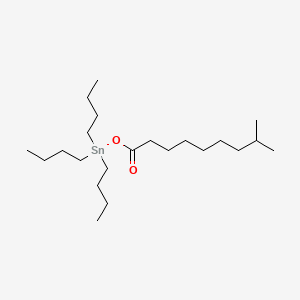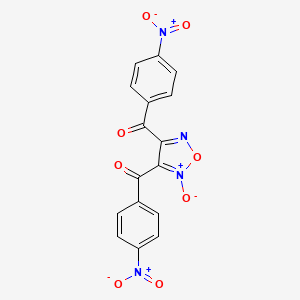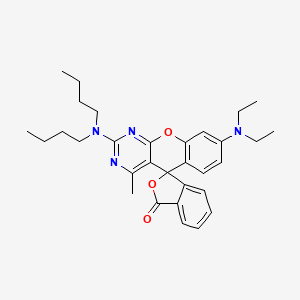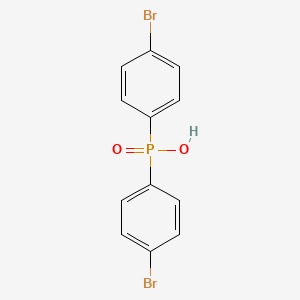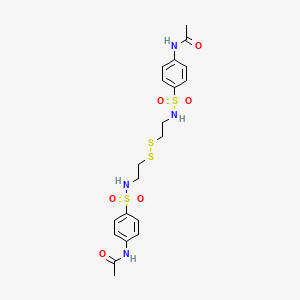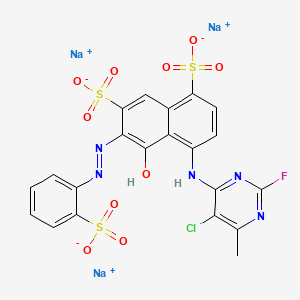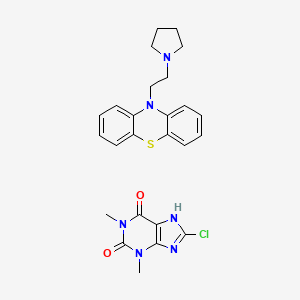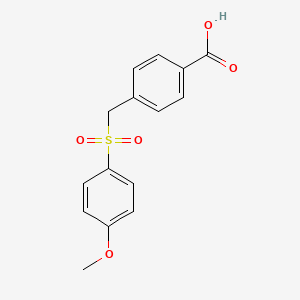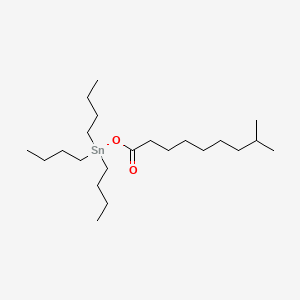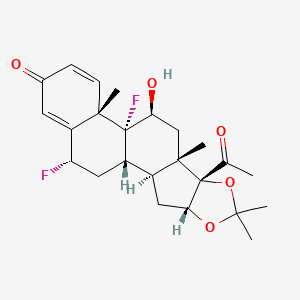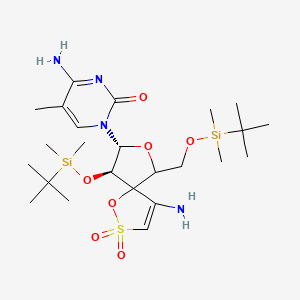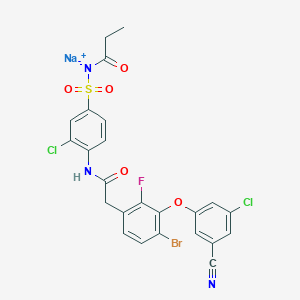![molecular formula C20H17ClN2O3 B12792875 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one CAS No. 57182-93-1](/img/structure/B12792875.png)
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one is a complex organic molecule known for its significant biological activity. It is also referred to as camptothecin . This compound is a naturally occurring alkaloid derived from the Chinese tree Camptotheca acuminata . It has garnered attention due to its potent anticancer properties, primarily through its inhibition of the enzyme DNA topoisomerase I .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Camptothecin can be synthesized through various methods. One common approach involves the extraction from the bark and stems of Camptotheca acuminata . The extraction process typically involves the following steps:
Extraction: The plant material is ground and soaked in a solvent such as ethanol or methanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate camptothecin.
Industrial Production Methods: Industrial production of camptothecin involves large-scale extraction from plant sources, followed by purification. Advances in biotechnology have also enabled the production of camptothecin through microbial fermentation and plant cell cultures .
Analyse Chemischer Reaktionen
Types of Reactions: Camptothecin undergoes various chemical reactions, including:
Oxidation: Camptothecin can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various camptothecin analogs, such as 10-hydroxycamptothecin and 7-ethyl-10-hydroxycamptothecin .
Wissenschaftliche Forschungsanwendungen
Camptothecin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of topoisomerase inhibitors.
Biology: Camptothecin is employed in cell biology research to study DNA replication and repair mechanisms.
Medicine: Its potent anticancer properties make it a valuable compound in cancer research and drug development.
Wirkmechanismus
Camptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I . This enzyme is crucial for relieving torsional strain during DNA replication and transcription. Camptothecin stabilizes the complex formed between DNA and topoisomerase I, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death through apoptosis . The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, leading to the inhibition of DNA replication .
Vergleich Mit ähnlichen Verbindungen
Camptothecin is unique due to its specific inhibition of DNA topoisomerase I. Similar compounds include:
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another derivative used for the treatment of colorectal cancer.
10-Hydroxycamptothecin: A more potent analog with enhanced anticancer activity.
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Eigenschaften
CAS-Nummer |
57182-93-1 |
|---|---|
Molekularformel |
C20H17ClN2O3 |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-10-12-7-16-18-13(17(21)11-5-3-4-6-15(11)22-18)8-23(16)19(24)14(12)9-26-20(10)25/h3-7,10,20,25H,2,8-9H2,1H3 |
InChI-Schlüssel |
NVUCXWARTRYWFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(OCC2=C1C=C3C4=NC5=CC=CC=C5C(=C4CN3C2=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


